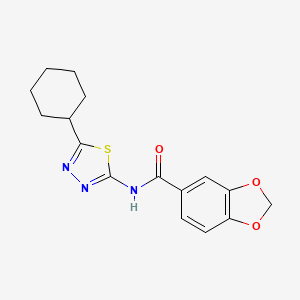
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various cancer cells, making it an attractive target for cancer therapy. Inhibition of CK2 by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques. In infectious diseases, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2, which makes it an attractive target for cancer therapy. However, this compound also has some limitations, including its poor solubility and potential toxicity at high concentrations, which can limit its use in in vivo studies.
Direcciones Futuras
For research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide include the development of more potent and selective inhibitors of CK2, the investigation of its potential applications in other diseases, including autoimmune diseases and metabolic disorders, and the development of more effective drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the preparation of 5-cyclohexyl-1,3,4-thiadiazole-2-amine. This compound is then reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base to yield the desired product. The purity and yield of the final product can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14(11-6-7-12-13(8-11)22-9-21-12)17-16-19-18-15(23-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQPEUDGPGGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
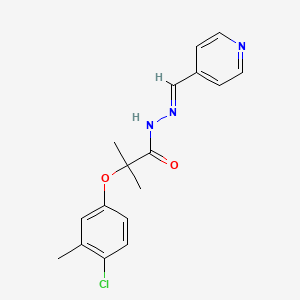
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
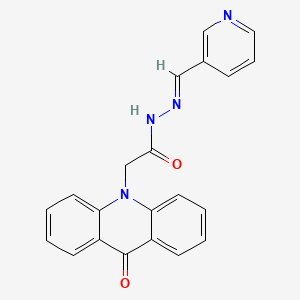
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
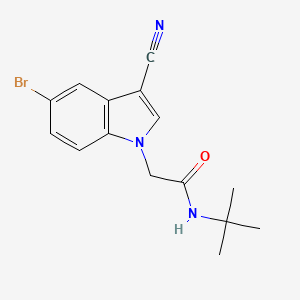
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
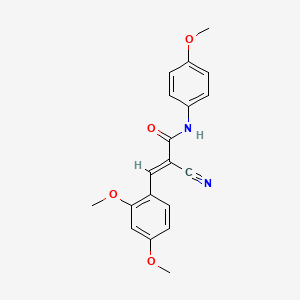
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)